4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N-ethylbenzenesulfonamide
Description
4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N-ethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a chlorophenyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-2-19-24(22,23)16-9-7-15(8-10-16)21-12-11-17(20-21)13-3-5-14(18)6-4-13/h3-10,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEUDWDPXKYSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N-ethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Introduction of the chlorophenyl group: This step involves the electrophilic substitution of the pyrazole ring with a chlorophenyl group using chlorobenzene and a suitable catalyst.
Sulfonamide formation: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles such as amines or thiols can replace the sulfonamide group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N-ethylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interaction with cellular components.
Comparison with Similar Compounds
4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N-ethylbenzenesulfonamide can be compared with other similar compounds, such as:
Sulfonamides: These compounds share the sulfonamide group and have similar chemical properties and biological activities.
Pyrazoles: Compounds containing the pyrazole ring exhibit similar reactivity and can have comparable biological effects.
Chlorophenyl derivatives: These compounds contain the chlorophenyl group and can be used in similar applications due to their chemical stability and reactivity.
The uniqueness of 4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N-ethylbenzenesulfonamide lies in its combination of these functional groups, which imparts distinct chemical and biological properties not found in other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
